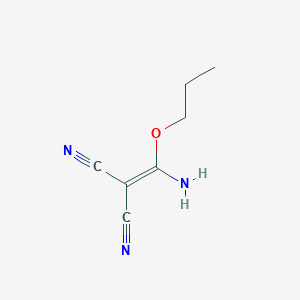

3-Amino-2-cyano-3-propoxypropenenitrile

Description

3-Amino-2-cyano-3-propoxypropenenitrile is a nitrile-containing compound featuring a unique trifunctional structure: an amino group (-NH₂) at position 3, a cyano group (-CN) at position 2, and a propoxy (-OCH₂CH₂CH₃) substituent at position 3 of the propenenitrile backbone. This arrangement confers distinct electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-[amino(propoxy)methylidene]propanedinitrile |

InChI |

InChI=1S/C7H9N3O/c1-2-3-11-7(10)6(4-8)5-9/h2-3,10H2,1H3 |

InChI Key |

CGFDOLJLMSOSRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=C(C#N)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group Analogues

Cyano-Acetamide Derivatives (e.g., 3-Oxo-3-pyrrolidin-1-yl-propionitrile)

- Structure: These compounds (e.g., 3a, 3b from ) share the cyano group but replace the amino and propoxy groups with amide or heterocyclic moieties .

- Synthesis: Prepared via condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with cyanoacetamide derivatives in ethanol/piperidine at 0–5°C .

- Amide groups in 3a–3l enhance stability but limit reactivity in nucleophilic additions compared to the free amino group in the target.

Aza-Michael Adducts (e.g., 3-(Hexylamino)propanenitrile)

- Structure: Compounds like 9b, 9d, and 9h () feature amino and cyano groups but lack the propoxy substituent .

- Physical Properties : These analogues are yellow-to-orange oils, contrasting with the target compound’s likely solid state (inferred from similar nitriles).

- Spectral Data: IR spectra show strong C≡N stretches (~2240 cm⁻¹), while ¹H-NMR reveals amino proton shifts at δ 1.2–3.5 ppm, comparable to the target’s expected profile .

Substituent-Driven Comparisons

3-(3-Aminopropoxy)benzonitrile Hydrochloride

- Structure: Contains an aminopropoxy side chain attached to a benzene ring (), differing from the target’s aliphatic backbone .

- Applications : Discontinued status () may indicate synthesis challenges or instability under storage, highlighting the importance of backbone flexibility in the target compound .

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Structure: An amino acid derivative with a pyridine ring (), contrasting with the target’s nitrile-dominated structure .

- Bioactivity: The carboxylic acid group enables enzyme-binding interactions, whereas the target’s cyano group may favor covalent inhibition or coordination chemistry.

Data Table: Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.